molecular formula C7H15NO B010631 1-Pyrrolidinepropanol CAS No. 19748-66-4

1-Pyrrolidinepropanol

Cat. No. B010631
CAS RN: 19748-66-4
M. Wt: 129.2 g/mol
InChI Key: ZMJQROKRSPSLFH-UHFFFAOYSA-N
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Patent
US07790731B2

Procedure details

Potassium carbonate (269 g) and pyrrolidine (200 mL) were added in that order to a THF solution (500 mL) of 3-bromopropanol (200 g) at 0° C. The reaction liquid was stirred at room temperature for 15 hours, then ethyl acetate (500 mL) was added to it, and further stirred at room temperature for 1 hour. The obtained reaction liquid was filtered through Celite, and the solid on the Celite was washed with ethyl acetate. The wash liquid and the filtrate were concentrated under reduced pressure, and ethyl acetate (500 mL) was added to the resulting residue, then stirred for 1 hour and filtered through Celite. The filtrate was concentrated under reduced pressure, and the resulting residue was purified through distillation (boiling point: 62° C., 1 mmHg) to obtain (3-hydroxypropyl)pyrrolidine (156 g, yield 95%).
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[NH:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.[CH2:12]1C[O:15][CH2:14][CH2:13]1.BrCCCO>C(OCC)(=O)C>[OH:15][CH2:14][CH2:13][CH2:12][N:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
269 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
500 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
200 g
Type
reactant
Smiles
BrCCCO
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
STIRRING
Type
STIRRING
Details
further stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The obtained reaction liquid
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
WASH
Type
WASH
Details
the solid on the Celite was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The wash liquid and the filtrate were concentrated under reduced pressure, and ethyl acetate (500 mL)
ADDITION
Type
ADDITION
Details
was added to the resulting residue
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the resulting residue was purified through distillation (boiling point: 62° C., 1 mmHg)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
OCCCN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 156 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.